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Quantitative Binding Comparison

The table below summarizes key quantitative data on their binding and inhibition from available research.

Parameter Eganelisib (IP1-549) Duvelisib (IP1-145)
PI3Ky Inhibition (KD) Most strongly binds to PI3Ky [1] KD =0.24 nM [2]
PI3Kd Inhibition (KD) Information not available in KD =0.023 nM [2]

search results

Primary Target PI3Ky PI3Kd/y (dual inhibitor) [3] [2]
Reported Binding Free Energy Information not available in Information not available in
(MM-GBSA, PI3Ky) search results search results

Dissociation Forces (from Significant pulling forces Significant pulling forces
Mpro) required for dissociation [1] required for dissociation [1]

A 2022 computational study that directly compared the three inhibitors concluded that Eganelisib binds

most strongly to PI3Ky [1] [4]. The study also highlighted that hydrophobic interactions play a dominant
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role during the dissociation of all three drugs, and that cooperation between the P-loop and the ligands is a

consistent feature [4].

Experimental Protocols from Research

The insights on Eganelisib and Duvelisib are derived from sophisticated computational modeling protocols.

Here are the detailed methodologies cited in the key studies:

¢ Molecular Dynamics (MD) Simulations: Studies used classic all-atom MD simulations to examine
the stability and conformational changes of the PI3Ky (or other targets like Mpro) bound to each drug.
Systems were solvated in explicit water, ions were added for neutrality, and simulations were run for
extended timescales (e.g., 60 ns to 100 ns) using force fields like AMBER's ff15ipq or ff14SB [1]
[5].

e Enhanced Sampling (Umbrella Sampling): This technique was employed to compute the potential
of mean force (PMF) and the forces required to dissociate the drugs from the binding pocket of their
targets, providing insights into binding strength and key residues along the pathway [1] [4].

¢ Binding Free Energy Calculations: The Molecular Mechanics Generalized Born Surface Area (MM-
GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) methods were used post-simulation to
estimate binding free energies. These calculations help in decomposing energy contributions per
residue [1] [4].

¢ Pharmacophore Modeling: Analysis was performed to identify the spatial arrangement of molecular
features critical for inhibition. Eganelisib was noted to possess a unique hydrophobic feature, and a
key hydrogen bond donor feature was identified in the PI3Ky binding site [4].

PI3Ky Signaling and Inhibitor Mechanism

The following diagram outlines the PI3Ky signaling pathway and the mechanism by which these inhibitors

work, integrating them into the broader cellular context.
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In the immune context, PI3Ky is primarily activated by G-protein coupled receptors (GPCRs) [3]. Its
signaling leads to critical processes in immune cells like T-cell differentiation, migration (chemotaxis), and
activation [3] [2]. By inhibiting PI3Ky, Eganelisib and Duvelisib interfere with these pathways, which is the
basis for their therapeutic potential in modulating the immune environment in cancer and inflammatory

diseases.

Key Differentiators for Research

¢ Eganelisib for Selective PI3Ky Targeting: Research positions Eganelisib as a strong, selective
binder for PI3Ky, which may be preferable for studies aiming to isolate the effects of this specific
isoform [1] [4].

e Duvelisib for Dual PI3Kdly Inhibition: Duvelisib's well-characterized dual inhibition profile makes it
a key tool for investigating the synergistic effect of blocking both isoforms, which is particularly
relevant in B-cell malignancies and T-cell modulation [3] [2].

¢ A Note on a Novel Mechanism for Duvelisib: Recent research has identified that Duvelisib can also
function as a novel NFAT (Nuclear Factor of Activated T-cells) inhibitor, independent of its PI3K
activity. This suggests a broader and distinct immunomodulatory mechanism that may be relevant for
certain experimental applications [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Molecular dynamics simulation Eganelisib Duvelisib PISK-gamma

binding]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-

pi3k-gamma-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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